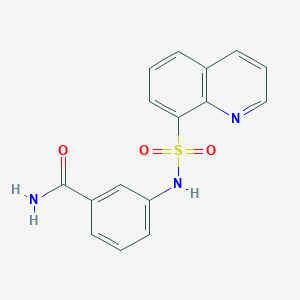![molecular formula C21H14N2O3S4 B280936 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide, also known as BNIPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been used to investigate various cellular processes and mechanisms of action.
作用机制
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of intracellular signaling pathways. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide has been shown to bind to specific proteins and to interfere with their function, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of intracellular signaling pathways, and the induction of apoptosis in certain cell types. This compound has also been shown to have anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide in lab experiments is its high specificity and selectivity for certain proteins and cellular processes. This compound has been shown to have minimal off-target effects, making it a useful tool for investigating specific cellular pathways and mechanisms. However, one limitation of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide. Some possible areas of investigation include the development of new synthetic methods for producing N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide, the identification of new cellular targets for this compound, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide and to elucidate its effects on various cellular processes and pathways.
合成方法
The synthesis method for N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide involves several steps, including the reaction of 2-aminothiophenol with 2-bromo-1-naphthol to form a key intermediate. This intermediate is then reacted with 2-mercaptobenzothiazole to produce the final product, N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide. The synthesis of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide has been used extensively in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. This compound has been found to have a range of applications, including the investigation of protein-protein interactions, the study of intracellular signaling pathways, and the characterization of cellular organelles.
属性
分子式 |
C21H14N2O3S4 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S4/c24-20-14-7-2-1-6-13(14)16(23-30(25,26)19-10-5-11-27-19)12-18(20)29-21-22-15-8-3-4-9-17(15)28-21/h1-12,23-24H |
InChI 键 |
NQECJTBMNZSCAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)
